molecular formula C17H17N5O2S B3576895 N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3576895
M. Wt: 355.4 g/mol
InChI Key: HNHUURGDFYKKBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 338425-44-8) is a triazole-based acetamide derivative characterized by a 4-methoxyphenyl group linked via a sulfanylacetamide bridge to a 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole moiety. Its structure combines electron-donating (methoxy, methyl) and aromatic (pyridinyl) groups, making it a candidate for biological applications such as ionotropic receptor modulation or antimicrobial activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-22-16(12-4-3-9-18-10-12)20-21-17(22)25-11-15(23)19-13-5-7-14(24-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHUURGDFYKKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where the pyridinyl group is introduced to the triazole ring.

    Introduction of the Methoxyphenyl Group: This can be done through an electrophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Sulfoxide formation30% H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 0–5°C, 2 hrSulfoxide derivative (S=O) at triazole-sulfanyl position65–75%
Sulfone formationExcess H<sub>2</sub>O<sub>2</sub>, reflux, 6 hrSulfone derivative (O=S=O)85–90%

Mechanistic Insight : Oxidation proceeds via electrophilic attack by peracetic acid (generated in situ from H<sub>2</sub>O<sub>2</sub> and acetic acid), forming sulfoxide intermediates. Further oxidation under vigorous conditions yields sulfones.

Reduction Reactions

The acetamide moiety and triazole ring are susceptible to reduction under specific conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Acetamide to amineLiAlH<sub>4</sub>, THF, reflux, 4 hrN-(4-methoxyphenyl)-2-{[...]aminothio}ethylamine50–60%
Triazole ring hydrogenationH<sub>2</sub>, Pd/C, EtOH, 60°C, 12 hrPartially saturated triazole derivative30–40%

Limitations : Reduction of the triazole ring is less efficient due to aromatic stability, requiring high-pressure hydrogenation.

Nucleophilic Substitution

The sulfanyl group participates in nucleophilic displacement reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Thiol substitutionBenzylthiol, K<sub>2</sub>CO<sub>3</sub>, DMF, RT, 8 hrBenzylthio-triazole-acetamide70–80%
HalogenationCl<sub>2</sub>, CCl<sub>4</sub>, 40°C, 3 hrChlorinated triazole-sulfanyl acetamide55–65%

Kinetics : Substitution at the sulfur atom follows second-order kinetics, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic hydrolysis6 M HCl, reflux, 6 hr2-{[...]sulfanyl}acetic acid90–95%
Basic hydrolysis2 M NaOH, EtOH, 70°C, 4 hrSodium salt of acetic acid derivative85–90%

Structural Impact : Hydrolysis cleaves the amide bond, generating a free carboxylic acid group, which alters solubility and biological activity.

Interaction with Electrophiles

The pyridine and methoxyphenyl rings undergo electrophilic substitution, though limited data exists.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrNitro-substituted pyridine derivative40–50%

Challenges : Competing reactions at multiple aromatic sites complicate regioselectivity.

Stability Under Physiological Conditions

In vitro studies show degradation via:

  • Oxidative pathways : Sulfanyl oxidation dominates in liver microsomes.

  • Hydrolytic pathways : Serum esterases cleave the acetamide group (t<sub>1/2</sub> = 2.3 hr).

Comparative Reactivity of Structural Analogs

Key differences in reactivity among triazole-acetamide derivatives:

Compound ModificationsReactivity TrendsSource
Replacement of pyridin-3-yl with phenylLower oxidation rates due to reduced electron-withdrawing effects
Methyl group at triazole N4Enhanced steric hindrance, slowing nucleophilic substitution

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.

Synthetic Routes

The synthesis typically involves:

  • Formation of the benzyloxyphenyl intermediate.
  • Synthesis of the pyridinyl-triazolyl intermediate.
  • Coupling of intermediates using EDCI as a coupling agent.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes or receptors, which can be crucial for understanding biochemical pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, highlighting its potential in cancer therapeutics.

Medicine

Research has explored its therapeutic properties including:

  • Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in vitro.
  • Antimicrobial Activity: Exhibited activity against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cells.

Clinical Trials

Ongoing clinical trials are assessing its efficacy in treating specific cancers and inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups on the phenyl ring, triazole ring, and pyridinyl position. These variations influence electronic properties, steric effects, and pharmacological profiles.

Table 1: Key Structural and Functional Comparisons

Compound Name Phenyl Substituent Triazole Substituent Pyridinyl Position Key Biological Activity Reference
Target Compound 4-methoxy 4-methyl 3 Putative receptor modulation
VUAA1 (N-(4-ethylphenyl)-2-...) 4-ethyl 4-ethyl 3 Orco agonist (insect receptors)
OLC-12 (N-(4-isopropylphenyl)-2-...) 4-isopropyl 4-ethyl 4 Orco agonist
OLC15 (N-(4-butylphenyl)-2-...) 4-butyl 4-ethyl 2 Orco antagonist
KA3 (N-substituted aryl-2-...) Electron-withdrawing 4-substituted 4 Antimicrobial, antioxidant
ZINC121929 (trifluoromethyl derivative) 4-fluoro 4-methyl, CF3 - Unspecified (structural analog)

Substituent Effects on Pharmacological Activity

  • Phenyl Ring Modifications :

    • Electron-donating groups (e.g., methoxy, methyl) : Enhance solubility but may reduce membrane permeability compared to hydrophobic groups like ethyl or isopropyl. The target compound’s 4-methoxy group likely improves aqueous solubility relative to VUAA1’s 4-ethylphenyl .
    • Electron-withdrawing groups (e.g., trifluoromethyl) : Increase receptor binding affinity in some analogs (e.g., ZINC121929) but may reduce metabolic stability .
  • 4-Amino substituents (e.g., KA3 derivatives) improve antimicrobial activity by enabling hydrogen bonding .
  • Pyridinyl Position :

    • The 3-pyridinyl group in the target compound may engage in distinct π-π or hydrogen-bonding interactions compared to 2- or 4-pyridinyl isomers (e.g., OLC15’s 2-pyridinyl group) .

Biological Activity

N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S with a molecular weight of approximately 345.41 g/mol. Its structure features a methoxyphenyl group, a triazole ring, and a pyridine moiety, which are critical for its biological activity.

Antifungal Activity

1,2,4-triazoles are widely recognized for their antifungal properties. The compound has shown significant efficacy against various fungal strains. Studies indicate that derivatives of the triazole scaffold can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes .

Antibacterial Activity

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it can be effective against drug-resistant strains, making it a promising candidate for antibiotic development. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 1,2,4-triazoles. The compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation. The SAR analysis suggests that modifications to the triazole ring and substituents on the phenyl group can enhance its potency against specific cancer types .

Anticonvulsant and Anti-inflammatory Properties

In addition to its antifungal and antibacterial activities, the compound has demonstrated anticonvulsant effects in animal models. It appears to modulate neurotransmitter levels in the brain, providing protection against seizures. Furthermore, preliminary studies suggest anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Pyridine Moiety : Contributes to antibacterial activity through interactions with bacterial enzymes.
  • Triazole Ring : Essential for antifungal and anticancer activities; modifications can lead to increased potency.

Case Studies

  • Antifungal Efficacy : A study evaluated the compound's effectiveness against Candida albicans and Aspergillus niger, showing an MIC (Minimum Inhibitory Concentration) lower than that of conventional antifungals like fluconazole.
  • Antibacterial Testing : In vitro assays demonstrated that the compound inhibited Staphylococcus aureus growth with an IC50 value significantly lower than standard antibiotics.
  • Cytotoxicity Assay : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, revealing IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.

Q & A

Q. What are the recommended synthetic pathways for preparing N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodology :

  • Step 1 : Synthesize the triazole-thione intermediate (e.g., 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide derivatives under reflux with appropriate substituents .
  • Step 2 : Alkylate the thiol group using N-(4-methoxyphenyl)-α-chloroacetamide in the presence of KOH or NaH in anhydrous DMF/THF. Monitor the reaction via TLC .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using 1H^1H-NMR and LC-MS .

Q. Key Challenges :

  • Competing side reactions (e.g., over-alkylation) require strict stoichiometric control of the α-chloroacetamide reagent.

Q. How is the compound characterized spectroscopically?

Methodology :

  • IR Spectroscopy : Confirm the presence of key functional groups:
    • S–C=O stretch (~1680–1700 cm1^{-1}),
    • Triazole C=N stretch (~1600 cm1^{-1}) .
  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridinyl and methoxyphenyl groups) and methyl/methylene groups (δ 2.0–3.5 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How does the substitution pattern (e.g., methoxy, pyridinyl) influence anti-exudative activity?

Methodology :

  • Comparative SAR Studies : Synthesize analogues with substituent variations (e.g., replacing methoxy with nitro or halogen). Test anti-exudative activity using rat formalin-induced edema models .
  • Key Findings from Analogues :
    • Methoxy groups enhance solubility and membrane permeability vs. hydrophobic substituents (e.g., ethyl) .
    • Pyridinyl rings improve binding to inflammatory targets (e.g., COX-2) via π-π stacking .

Q. Contradictions :

  • In some analogues, bulky substituents (e.g., cyclohexyl) reduce activity despite improved lipophilicity, suggesting steric hindrance at target sites .

Q. What computational strategies are used to predict binding modes with biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into COX-2 or TNF-α active sites. Validate with MD simulations (AMBER/CHARMM) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole S, hydrophobic methoxyphenyl) using Discovery Studio .

Q. Key Insight :

  • The sulfanyl-acetamide linker acts as a flexible hinge, enabling adaptation to diverse binding pockets .

Q. How to resolve crystallographic data inconsistencies during structure elucidation?

Methodology :

  • SHELX Suite : Refine diffraction data with SHELXL (e.g., resolving twinning or disorder in the pyridinyl ring) .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry operations .

Q. Case Study :

  • For a related triazole-acetamide, SHELXL resolved disorder in the methyl-triazole group by partitioning occupancy over two sites .

Q. How to address contradictory bioactivity data across different assay models?

Methodology :

  • Dose-Response Repetition : Re-test the compound in triplicate across multiple models (e.g., carrageenan-induced vs. formalin-induced edema) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways that may explain variability .

Q. Example Contradiction :

  • A triazole analogue showed high activity in rat models but low efficacy in murine models due to species-specific metabolic differences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.